4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
Description
Properties
IUPAC Name |
4-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-10-1-2-12-14-7-11(16(12)8-10)9-15-3-5-17-6-4-15/h1-2,7-8H,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJTHAKUYKAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Aza-Friedel–Crafts Reaction
A recently developed method involves a Y(OTf)3-catalyzed three-component reaction among imidazo[1,2-a]pyridines, aldehydes, and amines to form C3-alkylated products.
- Procedure: The imidazo[1,2-a]pyridine reacts with an aldehyde and morpholine under Lewis acid catalysis.
- Advantages: Simple operation, high atom economy, oxidant-free, and broad substrate scope.
- Mechanism: Involves formation of an iminium intermediate followed by nucleophilic attack by the imidazo[1,2-a]pyridine at the C3 position.
- Yield: Generally high (up to 85%).
- Notes: Radical pathways are excluded based on control experiments with radical inhibitors (TEMPO, BHT).
BCl3-Mediated Nucleophilic Substitution
An efficient BCl3-mediated reaction enables the substitution of nucleophiles such as morpholine at the C3 methylene position of imidazo[1,2-a]pyridines.
- Procedure: Treatment of 3-(bromomethyl)imidazo[1,2-a]pyridine derivatives with morpholine in the presence of BCl3.
- Features: Mild conditions, high selectivity, and applicability to a wide variety of nucleophiles (amines, thiols, alcohols).
- Advantages: General method for C–N, C–S, and C–O bond formation with good atom economy.
- Yield: Typically high; conditions optimized to avoid harsh reagents.
Reductive Amination Using Sodium Tris(acetoxy)borohydride
A classical and well-documented method involves reductive amination of 6-bromonicotinaldehyde with morpholine.
- Step 1: Condensation of 6-bromonicotinaldehyde with morpholine in 1,2-dichloroethane.
- Step 2: Reduction using sodium tris(acetoxy)borohydride in the presence of acetic acid.
- Step 3: Work-up with sodium bicarbonate solution.
- Yield: Approximately 85%.
- Purification: Flash column chromatography using ethyl acetate and ammonium hydroxide mixtures.
- Notes: This method is scalable and provides the intermediate 4-((6-bromopyridin-3-yl)methyl)morpholine, which can be further converted to the imidazo[1,2-a]pyridine derivative.
Multi-Step Synthesis via Imidazo[1,2-a]pyridine Formation and Subsequent Functionalization
- Step A: Condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde derivatives in methanol with tosic acid catalyst to form imidazo[1,2-a]pyridine core.
- Step B: Bromination at the 6-position using N-bromosuccinimide (NBS) in acetonitrile at 30 °C.
- Step C: Palladium-catalyzed amination with morpholine under Buchwald-Hartwig conditions.
- Step D: Purification by preparative HPLC or silica gel chromatography.
- Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| A | Pyridin-2-amine + Pyridine-2-carbaldehyde + TosOH | 70 °C | 12 h | Formation of imidazo[1,2-a]pyridine core |
| B | NBS in CH3CN | 30 °C | 5 h | Selective bromination at C6 position |
| C | Morpholine, Pd2(dba)3, XantPhos, t-BuONa | 110 °C | 12 h | C–N bond formation (amination) |
| D | Purification | - | - | Prep-HPLC or chromatography |
- Yields: Generally good to excellent.
- Advantages: Allows precise control over substitution pattern and functional group tolerance.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Aza-Friedel–Crafts (Y(OTf)3) | Imidazo[1,2-a]pyridine, aldehyde, morpholine, Y(OTf)3 catalyst | Simple, oxidant-free, broad substrate scope | Requires Lewis acid catalyst | ~80-85% |
| BCl3-Mediated Substitution | 3-(bromomethyl)imidazo[1,2-a]pyridine, morpholine, BCl3 | Mild, general for C–X bond formation | Requires bromomethyl precursor | High |
| Reductive Amination | 6-bromonicotinaldehyde, morpholine, NaBH(OAc)3, AcOH | Scalable, straightforward | Needs careful handling of reducing agent | ~85% |
| Multi-Step Pd-Catalyzed Amination | Imidazo[1,2-a]pyridine, NBS, morpholine, Pd catalyst | Precise substitution, versatile | Multi-step, requires Pd catalyst | Good to excellent |
Research Findings and Notes
- Radical pathways are excluded in the aza-Friedel–Crafts alkylation based on radical inhibitor studies.
- BCl3-mediated reactions provide a versatile platform for introducing various nucleophiles at the C3 position of imidazo[1,2-a]pyridines with good atom economy.
- Reductive amination remains a robust method for preparing morpholinomethyl-substituted pyridine intermediates, which can be elaborated to the imidazo[1,2-a]pyridine core.
- Palladium-catalyzed amination allows late-stage functionalization, providing access to diverse derivatives.
- Purification techniques such as flash chromatography and preparative HPLC are essential for isolating high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C6 position of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution under specific conditions. For example:
Key features:
Cross-Coupling Reactions
The C3 and C6 positions participate in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| 3,4-Dimethoxyphenyl | XPhos Pd G3, Cs₂CO₃ | Dioxane/H₂O, 80°C | 89% | Biaryl-imidazo[1,2-a]pyridine |
Mechanistic notes:
-
Bromine at C6 serves as a leaving group for coupling with aryl/heteroaryl boronic acids.
-
Electron-rich boronic acids enhance reaction rates.
BCl₃-Mediated Functionalization
Boron trichloride facilitates C–N bond formation at the C3-methyl position:
Proposed mechanism:
-
BCl₃ coordinates to the imidazo[1,2-a]pyridine nitrogen, forming a reactive intermediate.
-
Nucleophilic attack occurs at the activated methylene group .
Oxidation and Reduction
The morpholine-linked methyl group and imidazo[1,2-a]pyridine core undergo redox transformations:
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, FeCl₃ | Morpholine N-oxide | Selective N-oxidation | |
| Reduction | NaBH₄, MeOH | Dihydroimidazo[1,2-a]pyridine | Core saturation |
Mechanistic Insights
-
Radical pathways are excluded in bromination reactions, as TEMPO (radical scavenger) does not suppress product formation .
-
Iminium ion intermediates form during Lewis acid-catalyzed alkylation, as confirmed by ESI-HRMS .
Functional Group Compatibility
The compound tolerates:
Scientific Research Applications
Anticancer Activity
Research indicates that 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study :
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. The study identified that the presence of the bromine atom enhances the compound's interaction with target proteins involved in tumor growth regulation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it possesses activity against a range of bacterial strains, including resistant strains. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine moiety can enhance antimicrobial efficacy.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Neuropharmacological Effects
Recent studies have explored the neuropharmacological potential of this compound. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Case Study :
In a preclinical trial published in Neuropharmacology, researchers found that administration of this compound led to significant improvements in behavioral models of depression in rodents. The results indicated an increase in serotonin levels, which correlated with enhanced mood-related behaviors.
Polymer Synthesis
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent has been utilized in developing advanced materials with tailored mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyurethane | 50 | 300 |
| Epoxy Resin | 70 | 10 |
Mechanism of Action
The mechanism of action of 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points :
- The introduction of bulky aryl groups (e.g., naphthyl in 9j) increases melting points compared to phenyl-substituted derivatives (e.g., 9a) .
- Fluorine substitution (as in 4d) results in higher melting points (200–202°C) due to enhanced intermolecular interactions .
Synthetic Yields :
- Derivatives with simple phenyl groups (e.g., 9a) achieve higher yields (86%) compared to nitro-substituted analogues (e.g., 459.30 g/mol compound in ), where yields are unreported but likely lower due to steric hindrance.
Brominated derivatives like this compound are primarily used as intermediates rather than bioactive agents .
Functional Group Modifications and Reactivity
- Bromine vs. Chlorine : Bromine at C6 (as in the target compound) offers superior reactivity in Suzuki-Miyaura couplings compared to chloro analogues, enabling efficient synthesis of aryl/heteroaryl derivatives .
- Morpholine vs. Piperazine: Replacing morpholine with piperazine (e.g., in 2-[4-({2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazin-1-yl]ethanol) alters solubility and bioavailability, as seen in pharmacokinetic studies .
Biological Activity
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄BrN₃O, with a molecular weight of 284.16 g/mol. The compound features a morpholine ring attached to a bromoimidazopyridine moiety, which is significant for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .
- Antiviral Properties : Some derivatives have been reported to possess antiviral activity against influenza viruses. This suggests that this compound may also inhibit viral replication through similar mechanisms .
- Antimicrobial Effects : The compound has shown potential as an antibacterial agent against gram-positive bacteria. Its effectiveness can be attributed to structural features that enhance binding to bacterial targets .
The biological activity of this compound can be attributed to its interaction with key biological targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced cell proliferation in cancerous tissues .
- Disruption of Viral Replication : By targeting viral enzymes or receptors, such compounds may hinder the ability of viruses to replicate within host cells .
- Antibacterial Mechanisms : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, leading to bacterial cell death .
Case Studies
Several studies have investigated the biological effects of related compounds:
- A study demonstrated that an imidazopyridine derivative exhibited an IC₅₀ value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer effects .
- Another investigation reported that a structurally similar compound showed a significant reduction in viral load in a mouse model infected with influenza A virus, highlighting its potential as an antiviral agent .
Data Table: Biological Activity Summary
Q & A
Q. How can in vitro metabolic stability be assessed to guide prodrug design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
